molecular formula C18H11ClN6O2 B12210668 4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]benzene-1,3-diol

4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]benzene-1,3-diol

Cat. No.: B12210668
M. Wt: 378.8 g/mol
InChI Key: WQHSDCQZDKQRET-UHFFFAOYSA-N
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Description

4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]benzene-1,3-diol is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines multiple heterocyclic rings, making it a promising candidate for various biological and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]benzene-1,3-diol typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine, chlorinated aromatic compounds, and various catalysts to facilitate cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This can lead to alterations in cellular pathways, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]benzene-1,3-diol is unique due to its combination of multiple heterocyclic rings and the presence of both chlorophenyl and benzene-1,3-diol moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research .

Properties

Molecular Formula

C18H11ClN6O2

Molecular Weight

378.8 g/mol

IUPAC Name

4-[10-(3-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]benzene-1,3-diol

InChI

InChI=1S/C18H11ClN6O2/c19-10-2-1-3-11(6-10)25-17-14(8-21-25)18-22-16(23-24(18)9-20-17)13-5-4-12(26)7-15(13)27/h1-9,26-27H

InChI Key

WQHSDCQZDKQRET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=C(C=C(C=C5)O)O

Origin of Product

United States

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